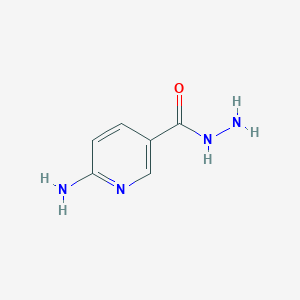

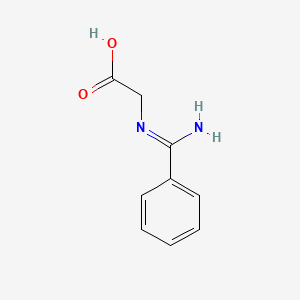

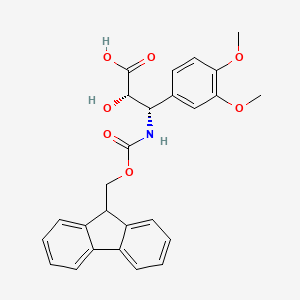

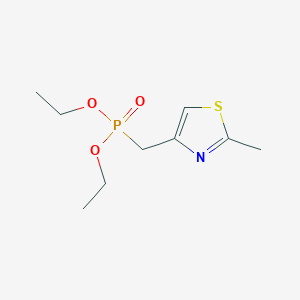

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a chiral amino acid derivative that is likely to be of interest due to its potential applications in peptide synthesis and pharmaceuticals. The presence of the (9H-fluoren-9-yl)methoxy carbonyl (Fmoc) group suggests that it is designed for use in solid-phase peptide synthesis, where the Fmoc group is commonly used as a temporary protective group for the amino function of amino acids.

Synthesis Analysis

The synthesis of related chiral amino acid derivatives has been described in the literature. For instance, the enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid is achieved using a Schollkopf synthesis, which involves the coupling of a rearranged ortho-phosphonophenolic side chain with a lithiated bis-lactim ether of cyclo(-D-valyl-glycyl-) . This method, which utilizes the Fmoc strategy, could potentially be adapted for the synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid.

Molecular Structure Analysis

The molecular structure of the compound would include a chiral center at the 2-hydroxypropanoic acid moiety, as well as a chiral center at the 3-(3,4-dimethoxyphenyl) group. The Fmoc group would be attached to the nitrogen, providing protection during peptide synthesis. The stereochemistry of the compound is crucial for its biological activity and interaction with other molecules.

Chemical Reactions Analysis

The compound is likely to be involved in reactions typical of amino acids in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the amino group to participate in peptide bond formation. The carboxyl group would also be reactive, potentially forming esters or amides, depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

The physical properties of the compound would include its solubility in organic solvents, which is important for its use in solid-phase peptide synthesis. The chemical properties would be dominated by the reactivity of the amino and carboxyl groups, as well as the protective Fmoc group. The presence of dimethoxyphenyl could confer additional stability to the compound and potentially affect its interaction with other molecules during synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Incorporation

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is integral in the enantioselective synthesis of amino acid derivatives like 3'-phosphono-L-tyrosine. This process involves complex steps like Schollkopf synthesis, coupling with lithiated bis-lactim ether, and incorporation into peptides using solid-phase peptide synthesis (Paladino et al., 1993).

Protecting Groups in Peptide Synthesis

The compound is used to form N-Fmoc-protected β2-homoamino acids, crucial in solid-phase syntheses of β-peptides. This process includes amidomethylation, removal of chiral auxiliaries, and protective-group exchange, offering a method for large-scale preparation of Fmoc-amino acids (Šebesta et al., 2003).

Modification of Amino Acids

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids are synthesized and incorporated into oligomers, demonstrating its role in the modification of amino acid structures (Gregar & Gervay-Hague, 2004).

Development of Novel Fluorescence Probes

The compound's derivatives have been used in the synthesis of novel fluorescence probes, like HPF and APF, to detect reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

Self-Assembled Structures

Fmoc modified aliphatic amino acids, including derivatives of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, exhibit self-assembling properties, forming complex structures like flower-like and tube-like morphologies, important in designing novel self-assembled architectures (Gour et al., 2021).

Eigenschaften

IUPAC Name |

(2S,3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTVXADORYNJC-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376183 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959577-99-2 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)